Ethyl[(6-methylpyridin-2-yl)methyl]amine
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Overview
Description
Ethyl[(6-methylpyridin-2-yl)methyl]amine is a chemical compound with the molecular formula C₉H₁₄N₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl[(6-methylpyridin-2-yl)methyl]amine can be synthesized through several methods. One common approach involves the reaction of 6-methylpyridine-2-carbaldehyde with ethylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques like column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The process involves passing the reactants through a packed column containing a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(6-methylpyridin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl[(6-methylpyridin-2-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals
Properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-10-7-9-6-4-5-8(2)11-9/h4-6,10H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDHFFGNRGXMOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC(=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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